molecular formula C26H38Cl2N4O8 B12720425 1,4-Piperazinediacetamide, N,N'-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride CAS No. 68061-37-0

1,4-Piperazinediacetamide, N,N'-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride

Cat. No.: B12720425
CAS No.: 68061-37-0
M. Wt: 605.5 g/mol
InChI Key: BIPLGJOZBFMMAF-UHFFFAOYSA-N
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Description

1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride is a complex organic compound with the molecular formula C26H38Cl2N4O8 It is known for its unique structure, which includes a piperazine ring and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with acetic anhydride to form piperazine diacetate. This intermediate is then reacted with 3,4,5-trimethoxyaniline under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Piperazinediacetamide, N,N’-bis(3,4-dimethoxyphenyl)-, dihydrochloride
  • 1,4-Piperazinediacetamide, N,N’-bis(3,5-dimethoxyphenyl)-, dihydrochloride

Uniqueness

1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride is unique due to the presence of three methoxy groups on the phenyl rings, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.

Properties

CAS No.

68061-37-0

Molecular Formula

C26H38Cl2N4O8

Molecular Weight

605.5 g/mol

IUPAC Name

2-[4-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]piperazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide;dihydrochloride

InChI

InChI=1S/C26H36N4O8.2ClH/c1-33-19-11-17(12-20(34-2)25(19)37-5)27-23(31)15-29-7-9-30(10-8-29)16-24(32)28-18-13-21(35-3)26(38-6)22(14-18)36-4;;/h11-14H,7-10,15-16H2,1-6H3,(H,27,31)(H,28,32);2*1H

InChI Key

BIPLGJOZBFMMAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2CCN(CC2)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl

Origin of Product

United States

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